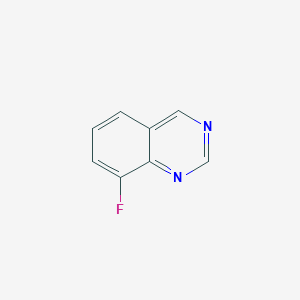

8-Fluoroquinazoline

Descripción general

Descripción

8-Fluoroquinazoline is a fluorinated derivative of quinazoline, a heterocyclic aromatic organic compound Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroquinazoline typically involves the cyclocondensation of fluorinated derivatives of anthranilic acid. One common method includes the reaction of 2-fluoroaniline with formamide under acidic conditions to form the quinazoline ring. Another approach involves the use of 2-fluorobenzonitrile, which undergoes cyclization with formamide in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may involve the use of advanced catalysts and solvents to facilitate the reaction and improve efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 8-Fluoroquinazoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert it into dihydroquinazolines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 8th position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.

Major Products:

Oxidation: Quinazoline N-oxides.

Reduction: Dihydroquinazolines.

Substitution: Various substituted quinazolines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Applications

8-Fluoroquinazoline has been studied for its potential as an anticancer agent, particularly through its action on various kinases involved in cancer progression.

- Mechanism of Action : This compound exhibits inhibition of tyrosine kinases, which play a crucial role in cell signaling pathways related to growth and proliferation. Inhibition of these kinases can lead to reduced cancer cell viability.

- In Vitro Studies : Research has demonstrated that this compound induces significant cytotoxic effects in various cancer cell lines. For instance, it has shown promising results against breast cancer (MCF-7) and non-small cell lung cancer (NSCLC).

| Compound | IC50 (µM) | Cancer Type | Mechanism |

|---|---|---|---|

| This compound | 168.78 | MCF-7 | Induces apoptosis |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid | 257.87 | T-24 | Cell cycle arrest |

| N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines | Varies | NSCLC | Kinase inhibition |

- Case Study : A study focusing on the effects of this compound on MCF-7 cells revealed an increase in late apoptosis from 0.68% in control cells to 0.81% in treated cells after 24 hours, indicating its potential for targeted breast cancer therapies .

Antimicrobial Applications

Beyond its anticancer properties, this compound exhibits antimicrobial activity against various pathogens.

- Mechanism Against Pathogens : Quinazoline derivatives have shown effectiveness against bacterial strains by inhibiting critical enzymes involved in bacterial metabolism and replication.

- Research Findings : In a screening assay for antiviral compounds, derivatives similar to this compound were identified as potent inhibitors of Chikungunya virus replication, demonstrating a reduction in viral protein levels in a dose-dependent manner .

Structure-Activity Relationship (SAR)

The structural modifications of this compound have been explored to enhance its potency against specific targets:

- Aurora A Kinase Inhibition : A derivative known as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was identified as a selective Aurora A kinase inhibitor, leading to apoptosis in cancer cells . Molecular docking studies indicated significant binding interactions with key amino acid residues within the kinase's active site.

Mecanismo De Acción

The mechanism of action of 8-Fluoroquinazoline involves its interaction with specific molecular targets. In medicinal applications, it often acts as an inhibitor of enzymes such as kinases. The fluorine atom enhances its binding affinity and selectivity towards these targets. The compound stabilizes the enzyme-substrate complex, leading to the inhibition of enzyme activity and subsequent cellular effects .

Comparación Con Compuestos Similares

6-Fluoroquinazoline: Known for its neuroprotective and antidiabetic properties.

7-Fluoroquinazoline: Exhibits antitumor activity.

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid: A potent inhibitor of Aurora A kinase with apoptosis-inducing properties

Uniqueness of 8-Fluoroquinazoline: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluorine atom at the 8th position enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Actividad Biológica

8-Fluoroquinazoline is a compound of significant interest in medicinal chemistry, particularly due to its biological activity against various cellular targets. This article delves into the biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound belongs to the quinazoline family, characterized by a bicyclic structure containing a fused benzene and pyrimidine ring. The addition of a fluorine atom at the 8-position enhances its lipophilicity and alters its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. A notable example is 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , which was evaluated for its inhibitory activity against Aurora A kinase. This compound demonstrated significant potency with an IC50 value of 168.78 µM in MCF-7 breast cancer cells, inducing apoptosis and cell cycle arrest at the G1 phase.

Table 1: Inhibitory Activity of Compound 6e Against Various Kinases

| Kinase | Activity (%) |

|---|---|

| ABL-1 | 106.77 |

| AKT-1 | 104.50 |

| Aurora A | 48.22 |

| Aurora B | 92.90 |

| CDK-2/cyclin A | 83.72 |

| mTOR/FRAP-1 | 105.00 |

The results indicate that structural modifications, particularly halogen substitutions, enhance the inhibitory activity of these compounds against kinases involved in cancer progression .

Antibacterial Activity

In addition to anticancer properties, fluoroquinolones, including derivatives of quinazoline, exhibit antibacterial activity. Research has shown that C-8 substituents significantly affect the lethality of fluoroquinolones against Staphylococcus aureus, especially those with resistance mutations. The incorporation of a methoxy group at the C-8 position has been found to increase lethality against resistant strains by enhancing drug binding to target enzymes like topoisomerase IV .

The biological activity of this compound and its derivatives can be attributed to several mechanisms:

- Kinase Inhibition : Compounds such as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid inhibit Aurora A kinase, which plays a crucial role in cell cycle regulation. The inhibition leads to cell cycle arrest and apoptosis in cancer cells .

- Antibacterial Action : Fluoroquinolones trap bacterial DNA gyrase and topoisomerase IV, preventing DNA replication and transcription, which is critical for bacterial survival .

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 cells treated with compound 6e revealed that treatment resulted in a significant increase in G1 phase cells from 51.45% in control to 60.68% in treated cells, while S and G2 phase cells decreased . This indicates effective cell cycle modulation by the compound.

Case Study 2: Resistance Mechanisms in Bacteria

Research on fluoroquinolone derivatives demonstrated that modifications at the C-8 position could overcome resistance mechanisms in S. aureus. The introduction of methoxy groups increased efficacy against strains with mutations in topoisomerase IV, suggesting a pathway for developing more effective antibacterial agents .

Q & A

Q. Basic: What are the key considerations for optimizing the synthesis of 8-Fluoroquinazoline derivatives?

Methodological Answer:

Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and monitoring via analytical techniques like <sup>19</sup>F NMR or HPLC to track fluorination efficiency and purity . Reductive amination or nucleophilic substitution pathways should be validated using control experiments to rule out side reactions. Purity assessment via elemental analysis or mass spectrometry is critical, with impurities documented in supplementary materials for reproducibility .

Q. Basic: How can researchers validate the structural identity of novel this compound analogs?

Methodological Answer:

Multi-modal characterization is essential:

- <sup>1</sup>H/<sup>13</sup>C NMR to confirm regioselective fluorination and scaffold integrity.

- X-ray crystallography for unambiguous stereochemical assignment.

- High-resolution mass spectrometry (HRMS) to verify molecular formulae.

For known derivatives, cross-reference spectral data with literature; for novel compounds, provide full synthetic protocols and purity metrics (>95%) in supplementary files .

Q. Advanced: What strategies address contradictory biological activity data for this compound across studies?

Methodological Answer:

Contradictions often arise from assay variability (e.g., cell line selection, concentration ranges). To resolve discrepancies:

- Standardize assays using validated cell lines (e.g., NCI-60 panel) and include positive controls.

- Perform dose-response curves (IC50 values) with triplicate measurements to assess reproducibility.

- Apply meta-analysis to compare datasets, adjusting for confounding variables like solvent effects (DMSO vs. aqueous buffers) .

Q. Advanced: How can structure-activity relationship (SAR) studies for this compound be designed to minimize bias?

Methodological Answer:

- Use blind screening for biological assays to eliminate observer bias.

- Employ computational docking (e.g., AutoDock Vina) to predict binding affinities before synthesizing derivatives.

- Apply multivariate statistical analysis (e.g., PCA) to decouple electronic (fluorine’s electronegativity) and steric effects on activity .

Q. Basic: What analytical techniques are critical for assessing this compound stability under physiological conditions?

Methodological Answer:

- pH-dependent stability studies using LC-MS to monitor degradation products.

- Plasma protein binding assays (e.g., equilibrium dialysis) to evaluate bioavailability.

- Accelerated stability testing (40°C/75% RH) per ICH guidelines, with degradation kinetics modeled using Arrhenius equations .

Q. Advanced: How can researchers design experiments to elucidate the metabolic pathways of this compound?

Methodological Answer:

- In vitro microsomal assays (human liver microsomes) to identify Phase I metabolites via LC-QTOF-MS.

- Isotope labeling (<sup>13</sup>C or <sup>2</sup>H) to trace metabolic intermediates.

- CYP450 inhibition assays to pinpoint enzymes responsible for metabolism (e.g., CYP3A4 vs. CYP2D6) .

Q. Basic: What are the best practices for curating literature on this compound’s mechanism of action?

Methodological Answer:

- Use systematic review frameworks (PRISMA) to filter studies by assay type, model organism, and statistical rigor.

- Annotate contradictory findings in a matrix, highlighting variables like dosing regimens or endpoint measurements.

- Prioritize peer-reviewed studies with open-access datasets for transparency .

Q. Advanced: How can computational modeling improve target identification for this compound?

Methodological Answer:

- Combine molecular dynamics simulations (GROMACS) with pharmacophore mapping to predict off-target interactions.

- Validate predictions using knockout cell lines (CRISPR-Cas9) or competitive binding assays.

- Cross-reference results with PubMed’s Protein Interaction Network to identify pathway-level effects .

Q. Basic: What statistical methods are recommended for analyzing dose-response data in this compound studies?

Methodological Answer:

- Nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50 values.

- ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.

- Report confidence intervals and effect sizes to contextualize significance thresholds .

Q. Advanced: How should researchers prepare this compound datasets for public repositories?

Methodological Answer:

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

Propiedades

IUPAC Name |

8-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWOSHZISJOLKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617196 | |

| Record name | 8-Fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195248-86-3 | |

| Record name | 8-Fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.